molecular formula C10H10ClNO2S B7609658 Thiolan-3-yl 3-chloropyridine-4-carboxylate

Thiolan-3-yl 3-chloropyridine-4-carboxylate

Cat. No.: B7609658
M. Wt: 243.71 g/mol
InChI Key: WCRFWLGFKOJDFK-UHFFFAOYSA-N
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Description

Thiolan-3-yl 3-chloropyridine-4-carboxylate is a chemical compound that belongs to the class of heterocyclic organic compounds It features a thiolane ring attached to a pyridine ring, which is further substituted with a chlorine atom and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiolan-3-yl 3-chloropyridine-4-carboxylate typically involves the reaction of thiolane derivatives with chloropyridine carboxylates under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiolane, followed by nucleophilic substitution on the chloropyridine carboxylate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Thiolan-3-yl 3-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Thiolan-3-yl 3-chloropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Thiolan-3-yl 3-chloropyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiolane ring and pyridine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its activity.

Comparison with Similar Compounds

  • Thiolan-3-yl 2-chloropyridine-3-carboxylate
  • Thiolan-3-yl 4-chloropyridine-2-carboxylate
  • Thiolan-3-yl 3-bromopyridine-4-carboxylate

Comparison: Thiolan-3-yl 3-chloropyridine-4-carboxylate is unique due to the specific positioning of the chlorine atom and carboxylate group on the pyridine ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its analogs. The presence of the thiolane ring also adds to its uniqueness, providing additional sites for chemical modification and interaction.

Properties

IUPAC Name

thiolan-3-yl 3-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c11-9-5-12-3-1-8(9)10(13)14-7-2-4-15-6-7/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRFWLGFKOJDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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